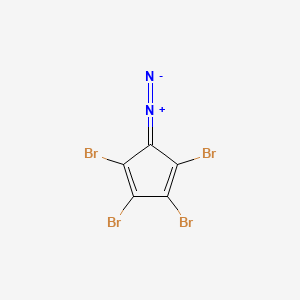
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene: is a chemical compound characterized by the presence of four bromine atoms and a diazo group attached to a cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene typically involves the bromination of cyclopentadiene followed by diazotization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective addition of bromine atoms and the formation of the diazo group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The diazotization step can be carried out using nitrous acid or other diazotizing agents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the diazo group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated cyclopentadienones, while reduction can produce partially debrominated cyclopentadienes.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving brominated organic molecules.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene exerts its effects involves the interaction of its diazo group and bromine atoms with molecular targets. The diazo group can participate in cycloaddition reactions, while the bromine atoms can engage in electrophilic or nucleophilic substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrachloro-5-diazocyclopenta-1,3-diene: Similar in structure but with chlorine atoms instead of bromine.
5-Diazo-1,3-cyclopentadiene-1,2,3,4-tetracarbonitrile: Contains cyano groups instead of bromine atoms.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Features methoxy groups in addition to chlorine atoms.
Uniqueness: 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or cyano-substituted counterparts
Eigenschaften
CAS-Nummer |
38123-55-6 |
|---|---|
Molekularformel |
C5Br4N2 |
Molekulargewicht |
407.68 g/mol |
IUPAC-Name |
1,2,3,4-tetrabromo-5-diazocyclopenta-1,3-diene |
InChI |
InChI=1S/C5Br4N2/c6-1-2(7)4(9)5(11-10)3(1)8 |
InChI-Schlüssel |
GHWZZRGFHOVMCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=[N+]=[N-])C(=C1Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


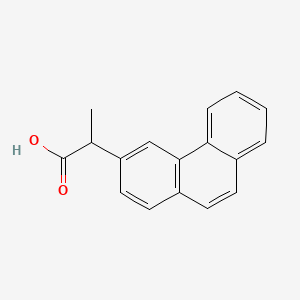
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
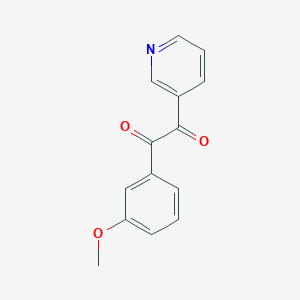


![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
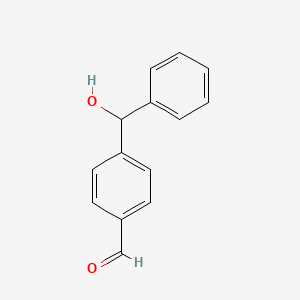
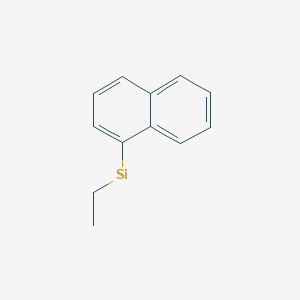
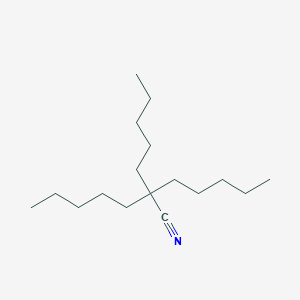


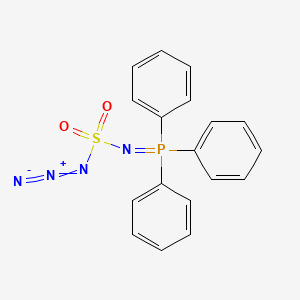

![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
